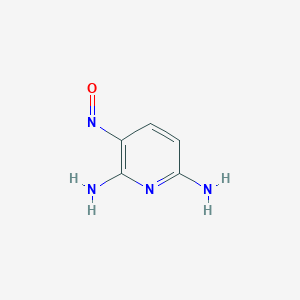

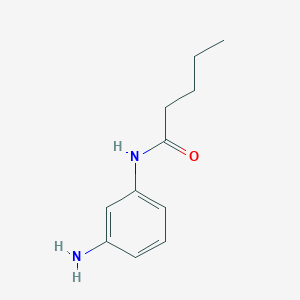

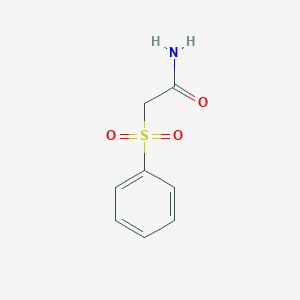

N-(3-aminophenyl)pentanamide

Overview

Description

N-(3-aminophenyl)pentanamide, also known as N-Acetyl-3-aminophenylpentylamine (N-Acetyl-3-APPA), is a chemical compound that has been the subject of extensive research in the field of neuroscience. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.

Scientific Research Applications

Understanding Ion Transport Inhibition

N-(3-Aminophenyl)pentanamide has been explored in the context of ion transport inhibition, particularly focusing on its effects on pendrin activity, a Cl-/I-/HCO3- exchanger crucial for blood pressure and airway function regulation. Pendrin activity, when overexpressed in a human kidney cell line, was notably inhibited by compounds like niflumic acid and tenidap, highlighting the potential of this compound derivatives in managing hypertensive states and respiratory distresses through ion transport modulation (Bernardinelli, Costa, Nofziger, Paulmichl, & Dossena, 2016).

Role in Environmental and Pharmaceutical Applications

In environmental and pharmaceutical research, the breakdown products and interaction products of compounds like this compound are of significant interest. For instance, the degradation of acetaminophen (ACT) through advanced oxidation processes (AOPs) generates by-products such as N-(3,4-dihydroxy phenyl) acetamide, highlighting the importance of understanding the environmental fate and potential toxicity of such compounds and their derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Neuroprotective Potential Exploration

Research into derivatives of compounds like this compound has revealed significant neuroprotective effects, especially in the context of ischemic stroke and degenerative diseases. Studies have shown that derivatives such as 3-N-Butylphthalide (NBP) extracted from celery seeds possess multi-targeted actions on various mechanisms like oxidative stress, mitochondrial dysfunction, and inflammation, offering insights into new therapeutic approaches for neurological conditions (Abdoulaye & Guo, 2016).

Antihypertensive Peptide Generation

Further, fish protein hydrolysates, a rich source of biologically active peptides, have been investigated for their antihypertensive properties. These studies have highlighted the potential of peptides derived from protein hydrolysis, which are rich in amino acids like arginine, valine, and leucine, to act as natural remedies for hypertension by inhibiting Angiotensin Converting Enzyme – I, showcasing the broad therapeutic applications of peptide derivatives from compounds like this compound (Yathisha U.G., Bhat, Karunasagar, & Mamatha B.S., 2019).

Nitrate Leaching and Soil Health

In agricultural research, understanding the interaction of chemical compounds with soil health and nitrate leaching is vital. Strategies to minimize environmental impact while optimizing nutrient use efficiency involve studying the effects of various compounds on soil properties and water quality, potentially influencing future agricultural management practices to reduce nonpoint nitrate loss and improve environmental sustainability (Dinnes, Karlen, Jaynes, Kaspar, Hatfield, Colvin, & Cambardella, 2002).

Properties

IUPAC Name |

N-(3-aminophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZTBGYODQUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408685 | |

| Record name | N-(3-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59683-84-0 | |

| Record name | N-(3-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)

![5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B182991.png)